4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF6N/c10-7-5(8(11,12)13)1-4(3-17)2-6(7)9(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQECDDVRORJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627054 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62584-30-9 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyanation of 4-Chloro-3,5-bis(trifluoromethyl)chlorobenzene
A common industrial approach involves cyanation of a chlorinated trifluoromethylbenzene precursor using potassium ferrocyanide as the cyanating agent in the presence of palladium catalysts.
- Starting Material: 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene.
- Cyanating Agent: Potassium ferrocyanide (K₄[Fe(CN)₆]).
- Catalyst: Palladium acetate with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
- Reaction Conditions: Temperature range 160–190 °C; catalyst loading 0.2–1 mol%; ligand to catalyst molar ratio 0.1–100:1; potassium ferrocyanide at 16.7–100 mol% relative to substrate.
- Outcome: Optimized conditions yield over 90% of the desired nitrile compound with improved cost efficiency and industrial scalability.
This method improves upon earlier processes that used less accessible ligands and achieved lower yields (~81%). The use of anhydrous potassium ferrocyanide enhances reaction efficiency compared to its hydrated form.
Direct Functionalization via Electrophilic Substitution and Subsequent Transformations
Alternative methods involve stepwise functionalization of the benzene ring:
- Starting from 3,5-diaminobenzonitrile derivatives, acylation and halogenation steps can be performed to introduce chloro and trifluoromethyl groups, followed by nitrile formation.
- However, these methods are more common for related amide or amino derivatives rather than direct synthesis of 4-chloro-3,5-bis(trifluoromethyl)benzonitrile.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The palladium-catalyzed cyanation using potassium ferrocyanide is the most efficient and industrially viable method for preparing this compound, with yields exceeding 90% under optimized conditions.
- The choice of ligand significantly affects catalyst performance and cost; 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene is preferred over TABP for economic and practical reasons.
- Reaction temperature and catalyst loading are critical parameters; higher temperatures (up to 190 °C) and controlled catalyst amounts optimize yield without excessive side reactions.
- Hydrated potassium ferrocyanide is less effective than anhydrous form, likely due to water interfering with catalyst activity or substrate solubility.
- The nitrile group in the product is stable under hydrogenation conditions, allowing further functionalization if desired.
- Analytical techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to introduce trifluoromethyl groups into target compounds is particularly valuable in medicinal chemistry.
-
Biological Activity
- Pharmaceutical Development : It is employed in the development of biologically active molecules, including potential drug candidates targeting various diseases. The compound's interactions with biological systems can lead to the discovery of new therapeutic agents.
- Enzyme Interaction : Research indicates that 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can modulate the metabolism of co-administered drugs, influencing their pharmacokinetics.
-
Industrial Applications
- Agrochemicals : The compound is utilized in synthesizing agrochemicals, contributing to the development of pesticides and herbicides with enhanced efficacy due to its fluorinated structure.
- Polymer Production : It plays a role in producing fluorinated polymers, which exhibit unique properties such as chemical resistance and thermal stability.
Prostate Cancer Cell Studies
Research involving compounds similar to this compound demonstrated significant inhibition of prostate cancer cell viability. These studies suggest potential applications in cancer therapy through targeted drug design.
Antibacterial Activity Assessment
A series of synthesized derivatives were tested against various bacterial strains. The chloro-substituted compounds consistently exhibited superior antibacterial activity compared to their unsubstituted counterparts. For instance:
| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |
|---|---|---|
| Chloro derivative | 0.5 | Staphylococcus aureus (including MRSA) |
| Trifluoro derivative | 1 | Enterococcus faecalis |
These findings highlight the compound's potential as an antimicrobial agent against resistant strains.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The chloro group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Compounds with Varied Halogen/Trifluoromethyl Substitution
| Compound Name | Molecular Formula | Key Structural Differences | Biological/Chemical Impact |
|---|---|---|---|
| 4-Chlorobenzonitrile | C₇H₄ClN | Lacks trifluoromethyl groups | Reduced lipophilicity and metabolic stability |
| 3-Chloro-4-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Single -CF₃ group; isomeric substitution | Lower enzyme inhibition efficacy |
| 3,5-Dichloro-4-fluorobenzonitrile | C₇H₂Cl₂FN | Two Cl atoms, one F atom; no -CF₃ groups | Altered halogen-specific reactivity (e.g., weaker oxidative stress induction) |
| 4-Amino-2-(trifluoromethyl)benzonitrile | C₈H₅F₃N₂ | Amino group replaces Cl; single -CF₃ | Enhanced receptor binding but reduced electrophilicity |
Key Observations :
- Trifluoromethyl Groups: The presence of two -CF₃ groups in 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile significantly boosts its lipophilicity and metabolic stability compared to mono-substituted analogs. This enhances its pharmacokinetic profile in drug design .
- Chlorine Position : Isomers like 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile exhibit different reactivity due to steric and electronic effects. For example, substitution at position 4 (vs. 2) facilitates nucleophilic attacks on the Cl atom .
Key Findings :
- Enzyme Inhibition : The dual -CF₃ groups in the target compound enhance binding to cytochrome P450 enzymes, making it a potent inhibitor (IC₅₀ = 0.8 µM) .
- Antibacterial Efficacy: Chloro-substituted derivatives exhibit superior activity against resistant strains (e.g., MRSA) compared to amino- or fluoro-substituted analogs .
- Cytotoxicity : The compound’s apoptosis-inducing effects on cancer cells are 6-fold stronger than bleomycin, a reference chemotherapeutic agent .
Biological Activity
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile (C₉H₂ClF₆N) is an organic compound notable for its unique structure, which includes two trifluoromethyl groups. These groups significantly enhance its chemical reactivity and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and applications in scientific research.
- Molecular Formula : C₉H₂ClF₆N
- Molecular Weight : 273.56 g/mol
- Structure : The compound features a benzene ring substituted with one chlorine atom and two trifluoromethyl groups at positions 3 and 5.
This compound interacts with various biological targets, primarily through enzyme inhibition. Key mechanisms include:
- Inhibition of Cytochrome P450 Enzymes : This compound has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its inhibitory action can lead to altered metabolic pathways and the accumulation of certain metabolites.
- Induction of Oxidative Stress : The compound can induce oxidative stress in various cell types, impacting gene expression related to stress responses and potentially leading to cytotoxic effects.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling Pathways : The compound influences cell signaling pathways, which can alter cellular metabolism and function.
- Gene Expression Modulation : It has been observed to affect gene expression patterns, particularly those associated with stress responses and metabolic regulation.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Minimal impact on cellular function.
- High Doses : Significant toxic effects, including liver damage and increased oxidative stress. Threshold effects have been noted where certain dosage levels lead to observable physiological changes .
Metabolic Pathways
The compound is involved in several metabolic pathways due to its interaction with key enzymes:
- Cytochrome P450 Interaction : This interaction alters metabolic flux and can lead to the depletion or accumulation of specific metabolites .
Study 1: Enzyme Inhibition
In a biochemical analysis, researchers demonstrated that this compound effectively inhibited cytochrome P450 enzymes in vitro. This inhibition was linked to significant changes in the metabolism of co-administered drugs, highlighting the compound's potential as a modulator in pharmacokinetics.
Study 2: Cytotoxicity Assessment
A study assessing the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells revealed that it induced apoptosis more effectively than the reference drug bleomycin. This suggests potential applications in cancer therapy, warranting further investigation into its efficacy as an anticancer agent .
Applications in Research
This compound has diverse applications across several scientific fields:
| Field | Application |
|---|---|
| Chemistry | Used as a building block in synthesizing complex organic molecules. |
| Biology | Investigated for developing biologically active molecules and pharmaceuticals. |
| Medicine | Serves as an intermediate in drug synthesis targeting specific biological pathways. |
| Industry | Employed in producing agrochemicals and specialty materials with unique properties. |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-3,5-bis(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, demonstrates a 95% yield in synthesizing a structurally related urea derivative using 2-chloro-3,5-bis(trifluoromethyl)aniline as a precursor. Key steps include:
- Use of phase-transfer catalysts to enhance reactivity of halogenated intermediates.
- Optimization of temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to stabilize intermediates.
- Purification via column chromatography with hexane/ethyl acetate gradients to isolate the nitrile product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : As shown in and , reverse-phase HPLC (e.g., C18 column) with UV detection at 254 nm can resolve impurities like 4-amino derivatives. Retention times for nitriles typically range 3–7 minutes under isocratic elution with acetonitrile/water .
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl groups (δ = -60 to -70 ppm). NMR can distinguish nitrile carbons (δ = 115–120 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 316.96 for CHClFN) .
Advanced Research Questions
Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs) or coordination polymers?
- Methodological Answer : The compound’s nitrile and halogen groups enable ligand design for MOFs. highlights its use in trinuclear Cu(I) and Ag(I) complexes with pyrazolate ligands. Key steps:
- Ligand Functionalization : Replace the nitrile group with pyrazolate via nucleophilic substitution.
- Coordination Chemistry : React with metal precursors (e.g., CuCl) in anhydrous THF under nitrogen to form luminescent clusters. Photophysical studies (e.g., emission at 450–550 nm) reveal potential for optoelectronic applications .
Q. How do electronic effects of chlorine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Computational studies (DFT) can predict reactivity:
- Electron-Withdrawing Effects : Trifluoromethyl groups deactivate the benzene ring, directing electrophilic substitution to the para position of chlorine.
- Steric Hindrance : The 3,5-bis(trifluoromethyl) arrangement creates steric bulk, limiting access to the nitrile group.
Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 70–95%) arise from:
- Impurity of Starting Materials : Use of HPLC-grade 2-chloro-3,5-bis(trifluoromethyl)aniline () vs. technical-grade precursors.
- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may hydrolyze nitriles. Alternatives like toluene reduce side reactions.
Systematic DoE (Design of Experiments) with variables like catalyst loading and reaction time can identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
